
rac Methotrimeprazine Maleate Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Methotrimeprazine Maleate Salt is a complex organic compound that combines the properties of both (Z)-but-2-enedioic acid and 3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac Methotrimeprazine Maleate Salt typically involves a multi-step process. The initial step often includes the preparation of (Z)-but-2-enedioic acid through the isomerization of maleic acid. Subsequently, 3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine is synthesized through a series of reactions involving phenothiazine derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Metabolic Reactions
The compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes :
Key Metabolic Pathways:
-
Demethylation :
-
Sulfoxidation :
-
Glucuronidation :
Metabolite Profile :
Metabolite | Pathway | Bioactivity |
---|---|---|
N-desmethyl derivative | Demethylation | Reduced receptor affinity |
Sulfoxide | Sulfoxidation | Inactive |
Glucuronide conjugate | Glucuronidation | Excretory form |
Degradation and Stability
rac Methotrimeprazine Maleate Salt is sensitive to oxidative and photolytic degradation:
-
Oxidative Degradation :
-
Photodegradation :
Stability Data :
Condition | Degradation Rate | Major Degradants |
---|---|---|
pH 7.4 (37°C) | 25% in 24 hrs | Sulfoxide, N-oxide derivatives |
UV Light (254 nm) | 40% in 6 hrs | Sulfone, fragmented byproducts |
Drug-Drug Interaction Chemistry
As a phenothiazine, this compound exhibits reactivity with:
-
Dopamine Receptor Antagonists : Competes for D₂ receptor binding, modulating antipsychotic effects .
-
Histamine H₁ Antagonists : Synergistic sedative effects due to structural similarity to promethazine .
-
CYP3A4 Inhibitors (e.g., Ketoconazole) : Reduces metabolic clearance, increasing plasma concentrations .
Analytical Characterization
Key spectroscopic data for reaction monitoring:
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Antipsychotic Effects : rac Methotrimeprazine is utilized in the management of schizophrenia and other psychotic disorders. Its mechanism involves antagonism of dopamine D2 receptors, which helps mitigate symptoms such as hallucinations and delusions.
Antiemetic Properties : The compound is effective in preventing nausea and vomiting, especially in patients undergoing chemotherapy or post-surgery. It acts on the central nervous system to inhibit the vomiting reflex.
Pain Management
Research indicates that rac Methotrimeprazine can be used as an adjunct therapy for managing chronic pain conditions. Its sedative effects can enhance the overall pain relief strategy when combined with analgesics .
Neuroprotective Effects
Studies have explored the neuroprotective potential of rac Methotrimeprazine, particularly in models of neurodegeneration. It may help reduce oxidative stress and inflammation in neuronal tissues, making it a candidate for further investigation in neurodegenerative diseases .
Behavioral Studies
Behavioral pharmacology studies have shown that rac Methotrimeprazine can influence anxiety-like behaviors in animal models, suggesting its potential use in treating anxiety disorders .
Case Study 1: Schizophrenia Management
A clinical trial involving 150 patients diagnosed with schizophrenia demonstrated that rac Methotrimeprazine significantly reduced positive symptoms compared to placebo over a 12-week period. The study highlighted improvements in patient quality of life and functionality .
Case Study 2: Chemotherapy-Induced Nausea
In a randomized controlled trial with cancer patients receiving chemotherapy, those treated with rac Methotrimeprazine reported a 60% reduction in nausea episodes compared to those receiving standard antiemetic therapy alone .
Data Table: Summary of Applications
Wirkmechanismus
The mechanism of action of rac Methotrimeprazine Maleate Salt involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-But-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
- (Z)-But-2-enedioic acid;3-(2-hydroxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
- (Z)-But-2-enedioic acid;3-(2-aminophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Uniqueness
What sets rac Methotrimeprazine Maleate Salt apart from similar compounds is its specific methoxy substitution on the phenothiazine ring. This substitution can influence its chemical reactivity, biological activity, and overall properties, making it unique among its analogs.
Biologische Aktivität
Rac Methotrimeprazine Maleate Salt, a phenothiazine derivative, is primarily utilized for its antipsychotic and antiemetic properties. It exhibits a wide range of biological activities, including sedation, anxiolysis, and analgesia. This article explores its biological activity through various mechanisms, clinical applications, and research findings.
Methotrimeprazine's pharmacological effects are primarily attributed to its ability to antagonize dopamine receptors in the central nervous system (CNS). Additionally, it interacts with serotonin (5HT2) receptors and exhibits antihistaminic properties. The compound's sedative effects are enhanced through potentiation of anesthetics and analgesics, making it useful in palliative care settings .
Pharmacokinetics
- Absorption : Methotrimeprazine has an oral bioavailability of approximately 50-60%, influenced by significant first-pass metabolism in the liver.
- Half-life : The drug has a half-life of around 20 hours, allowing for once-daily dosing in many cases.
- Metabolism : It undergoes hepatic metabolism, producing several metabolites including sulfoxide and glucuronides .
Antipsychotic Use
Methotrimeprazine is effective in managing psychosis associated with schizophrenia and bipolar disorder. Its efficacy is comparable to other antipsychotics like chlorpromazine .
Anti-emetic Properties
In palliative care, Methotrimeprazine is employed to alleviate nausea and vomiting. A study involving 65 patients with advanced cancer showed that 58% experienced significant improvement in nausea after treatment with low-dose Methotrimeprazine over five days .
Adverse Effects
While Methotrimeprazine is generally well-tolerated, it can cause several side effects:
- Neurological : Drowsiness, confusion, and extrapyramidal symptoms.
- Gastrointestinal : Dry mouth, constipation, and rare cases of necrotizing enterocolitis.
- Cardiovascular : Potential for QT interval prolongation and rare cardiac events .
Study on Nausea Management
In a clinical trial assessing the efficacy of Methotrimeprazine for nausea in terminally ill patients, 62% of participants showed improvement within two days. By day five, 58% reported reduced symptoms without significant side effects .
Combination Therapy
A case report highlighted the use of Methotrimeprazine combined with rotigotine for managing refractory nausea in a patient with Parkinson's disease. The combination was noted to be effective while minimizing extrapyramidal side effects associated with antipsychotic treatment .
Summary of Findings
Parameter | Details |
---|---|
Mechanism of Action | Dopamine receptor antagonist; 5HT2 antagonist |
Bioavailability | 50-60% |
Half-life | ~20 hours |
Primary Uses | Antipsychotic; antiemetic; sedative |
Common Side Effects | Drowsiness; constipation; QT prolongation |
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLZPECPTYCEBR-BTJKTKAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.